

Application Notes and Protocols: Atilotrelvir and Ritonavir Combination Therapy for COVID-19

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Compound of Interest

Compound Name:	Atilotrelvir
Cat. No.:	B12393515

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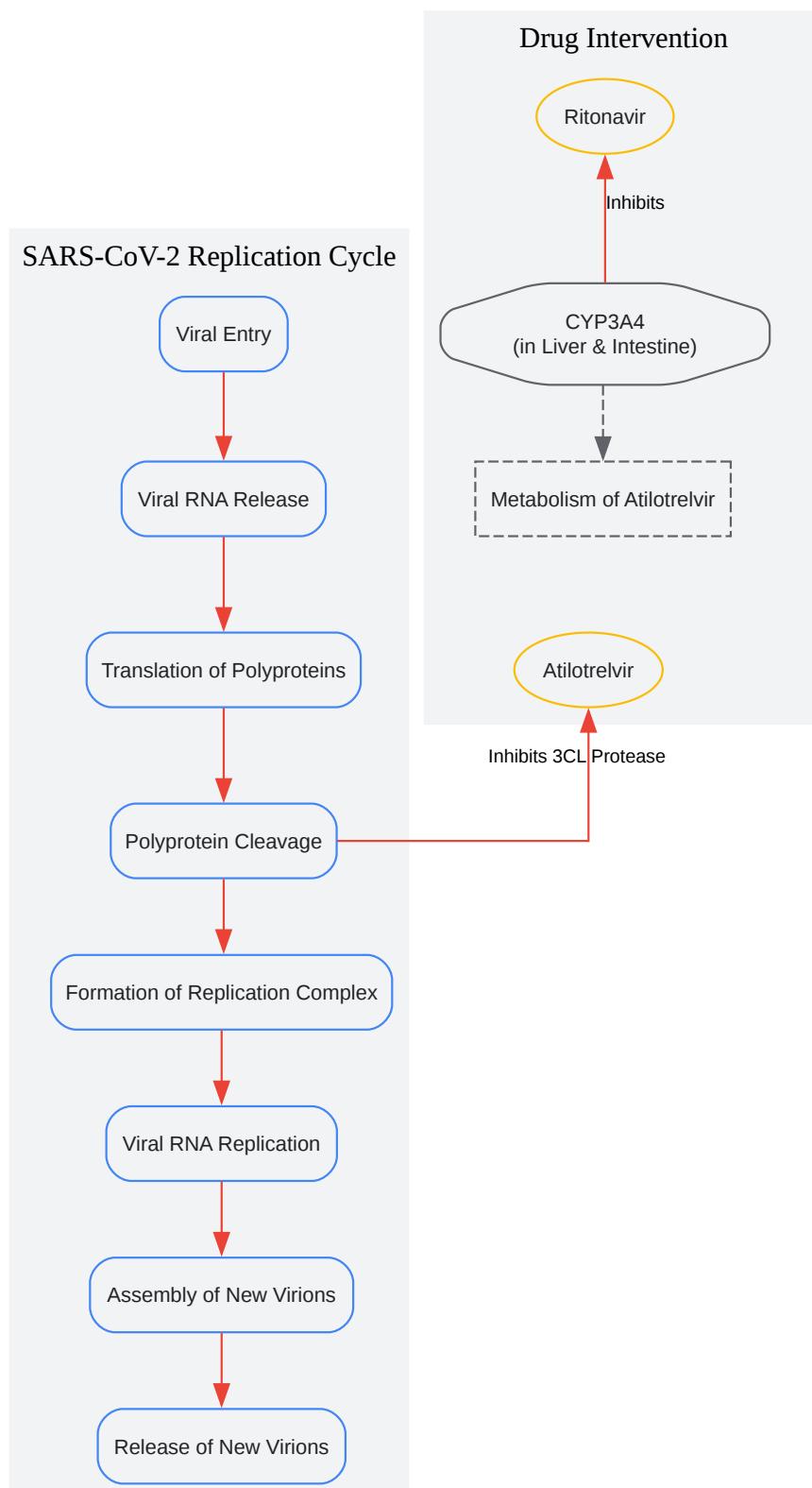
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocol for **atilotrelvir** and ritonavir combination therapy, a treatment conditionally approved in China for adults with mild to moderate COVID-19.^[1] The following sections detail the mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.

Mechanism of Action

Atilotrelvir (also known as GST-HG171) is a potent, orally bioavailable small-molecule inhibitor of the SARS-CoV-2 3C-like protease (3CLpro).^{[1][2][3]} This viral enzyme is essential for the replication of SARS-CoV-2, as it cleaves the viral polyproteins into functional non-structural proteins.^{[4][5]} By inhibiting 3CLpro, **atilotrelvir** blocks viral replication.

Ritonavir is co-administered with **atilotrelvir** to act as a pharmacokinetic enhancer.^[1] Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary enzyme responsible for metabolizing **atilotrelvir**.^[6] By inhibiting CYP3A4, ritonavir significantly increases the plasma concentration and prolongs the half-life of **atilotrelvir**, thereby enhancing its antiviral activity.^{[1][2][7]}



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Mechanism of Action of **Atilotrelvir** and Ritonavir.

Data Presentation

Atilotrelvir has demonstrated broad-spectrum activity against various SARS-CoV-2 variants and has shown greater potency compared to nirmatrelvir in preclinical studies.[1][3] It exhibits 5-10 fold higher activity than nirmatrelvir against variants including Beta, Delta, and Omicron subvariants (B.1.1.529, BA.4, BA.5).[3]

Table 1: In Vitro Potency of **Atilotrelvir**

Metric	Value	Notes
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| Relative Potency | 5-10x higher than nirmatrelvir | Against Beta, Delta, and Omicron variants. [3] |

Note: Specific IC50 values were not publicly available in the reviewed literature.

A Phase 1, randomized, double-blind, placebo-controlled study (NCT05668897) evaluated the safety, tolerability, and pharmacokinetics of **atilotrelvir**.[2][7][8]

Table 2: Summary of Pharmacokinetic Parameters of **Atilotrelvir** with and without Ritonavir

Parameter	Atilotrelvir Alone	Atilotrelvir + Ritonavir
Atilotrelvir Dose	150 mg	150 mg
Ritonavir Dose	N/A	100 mg
Effect of Ritonavir	N/A	~3-6 fold increase in Atilotrelvir exposure (Cmax, AUC).[2][9]
Time to Max Concentration (Tmax)	-	1.50 - 2.25 hours.[2][9]
Accumulation Index (Cmax, AUC)	-	123% to 141%. [2][9]

| Food Effect on **Atilotrelvir** | No significant impact.[2][7] | Not explicitly stated, but assumed to be minimal. |

A multicenter, randomized, double-blind, placebo-controlled Phase 2/3 trial (NCT05656443) was conducted in adult patients with mild-to-moderate COVID-19.[\[10\]](#)[\[11\]](#) Patients received 150 mg of **atilotrelvir** with 100 mg of ritonavir or a placebo twice daily for 5 days.[\[12\]](#)

Table 3: Primary and Secondary Efficacy Endpoints

Endpoint	Atilotrelvir + Ritonavir Group	Placebo Group	Hazard Ratio (95.45% CI) / p- value
Median Time to Sustained Recovery of Clinical Symptoms	13.0 days	15.0 days	HR: 1.15; p=0.031. [12] [13]
Time to Negative Conversion of SARS- CoV-2 Nucleic Acid	Shorter than placebo	-	HR: 0.75; p < 0.001. [14]

| Viral Load Reduction from Baseline (Day 4) | Significantly greater reduction | - | LSM difference: -0.83 to -1.38 log10 copies/mL; p < 0.0001.[\[13\]](#) |

The incidence of adverse events was similar between the treatment and placebo groups.[\[12\]](#)

Table 4: Common Adverse Events

Adverse Event	Atilotrelvir + Ritonavir Group (n=617)	Placebo Group (n=610)
Overall Incidence of AEs	51.9% (320)	48.9% (298) [12]

| Hypertriglyceridemia | 14.7% | 10.0%[\[12\]](#) |

No deaths were reported in the study.[\[12\]](#)

Experimental Protocols

This protocol outlines a typical fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of compounds against SARS-CoV-2 3CLpro.

- Reagents and Materials:

- Recombinant SARS-CoV-2 3CL protease.
- Fluorogenic substrate for 3CLpro (e.g., a peptide with a fluorophore and a quencher).
- Assay buffer (e.g., Tris-HCl, pH 7.3, with EDTA and DTT).
- Test compound (**atilotrelvir**) at various concentrations.
- 384-well assay plates.
- Fluorescence plate reader.

- Procedure:

1. Prepare serial dilutions of **atilotrelvir** in the assay buffer.
2. Add a fixed concentration of the 3CL protease to each well of the assay plate.
3. Add the diluted **atilotrelvir** to the wells and incubate for a predefined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
4. Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
5. Measure the fluorescence intensity kinetically over time (e.g., every minute for 60 minutes) with excitation and emission wavelengths appropriate for the substrate.
6. Calculate the rate of reaction for each concentration of the inhibitor.
7. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.



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Workflow for 3CL Protease Inhibition Assay.

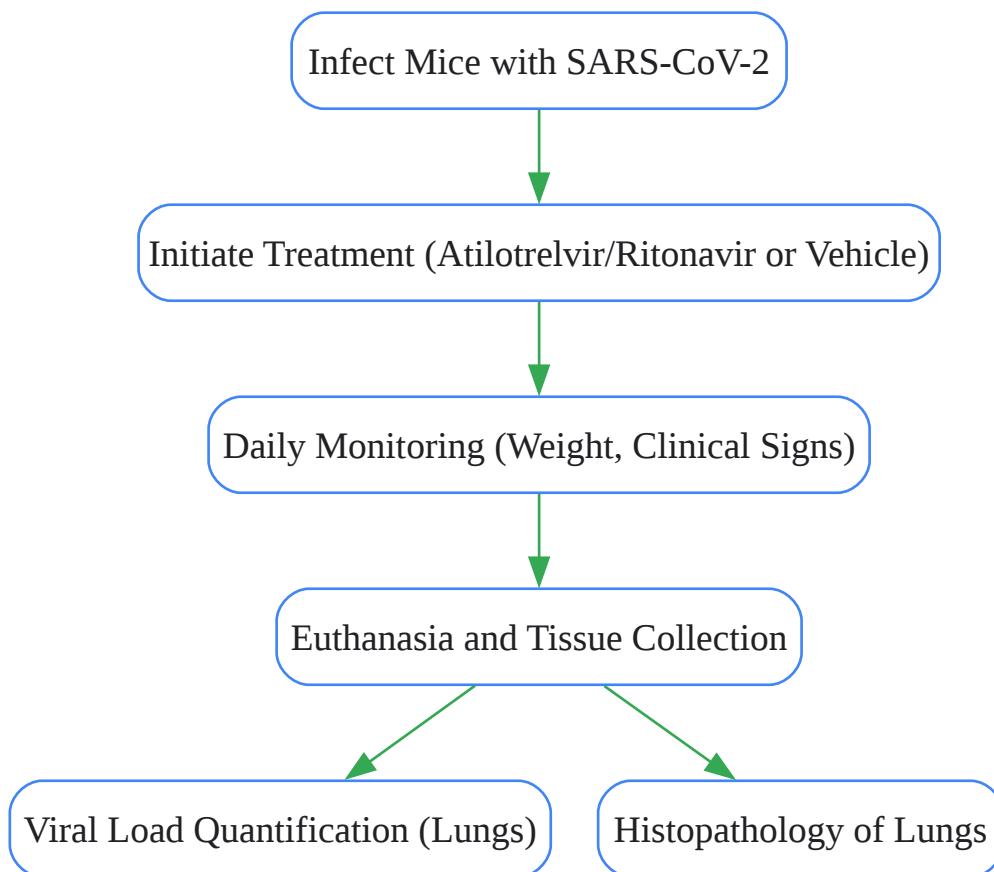
This protocol describes a general approach for evaluating the *in vivo* efficacy of **atilotrelvir** in a mouse model of SARS-CoV-2 infection.

- **Animal Model:**

- Use a susceptible mouse strain, such as BALB/c mice, infected with a mouse-adapted SARS-CoV-2 strain or transgenic mice expressing human ACE2.[15]

- **Procedure:**

1. Infect the mice intranasally with a defined dose of SARS-CoV-2.
2. Initiate treatment at a specified time point post-infection (e.g., 24 hours).[16]
3. Administer **atilotrelvir**/ritonavir or a vehicle control orally at specified doses and frequencies (e.g., twice daily) for a set duration (e.g., 5 days).
4. Monitor the mice daily for body weight changes and clinical signs of disease.
5. At selected time points post-infection, euthanize subsets of mice and collect lung tissue.
6. Quantify the viral load in the lungs using RT-qPCR and/or a plaque assay on a susceptible cell line (e.g., VeroE6/TMPRSS2).[16]
7. Perform histopathological analysis of lung tissue to assess inflammation and tissue damage.

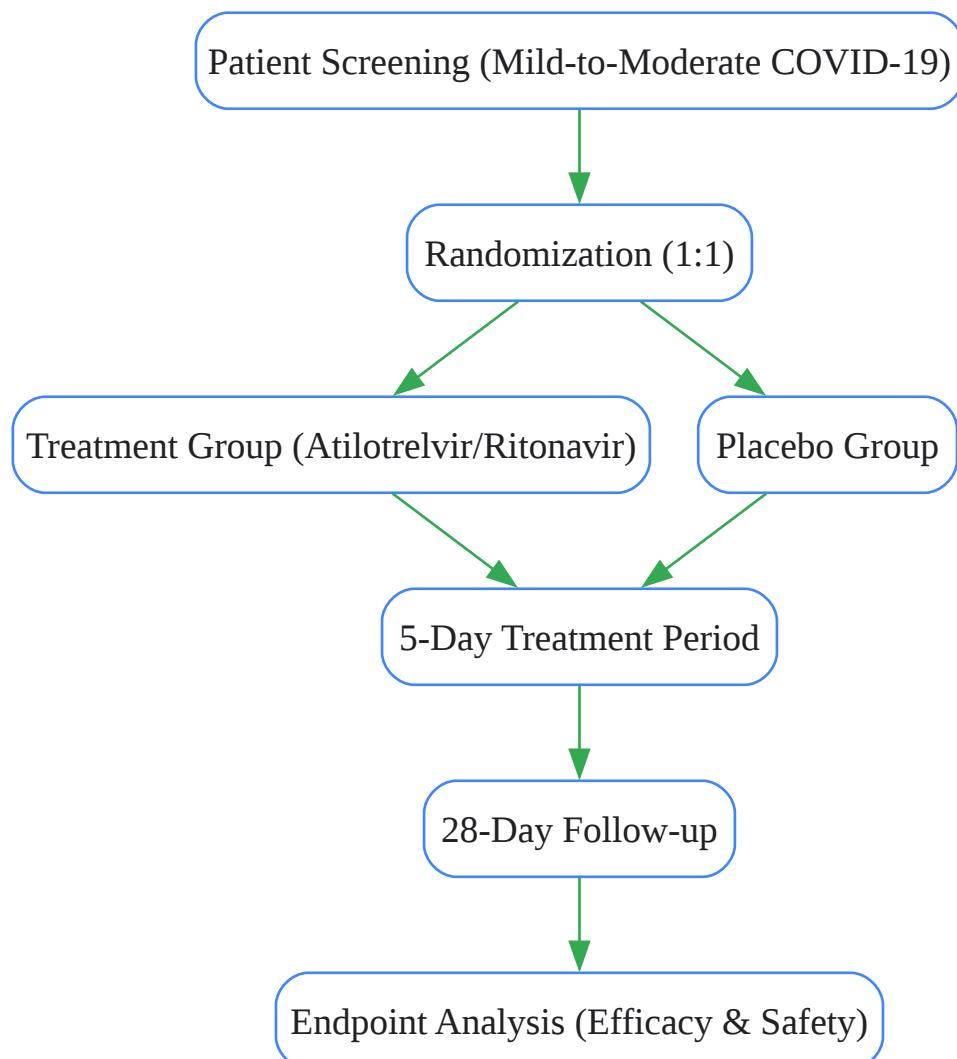


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Workflow for In Vivo Efficacy Study in Mice.

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[10][11][17]
- Participants: Adult patients with mild-to-moderate COVID-19 with symptom onset within 72 hours.[12]
- Intervention:
 - Treatment Group: **Atilotrelvir** (150 mg) and ritonavir (100 mg) administered orally twice daily for 5 days.[12]
 - Control Group: Corresponding placebo tablets administered orally twice daily for 5 days. [12]

- Stratification: Patients were stratified by risk level for disease progression and vaccination status.[\[12\]](#)
- Primary Efficacy Endpoint: Time to sustained recovery of clinical symptoms within 28 days, defined as a score of 0 for 11 COVID-19-related symptoms for at least two consecutive days.[\[12\]](#)
- Key Secondary Endpoints:
 - Change in viral load from baseline.
 - Time to negative conversion of SARS-CoV-2 nucleic acid.
- Safety Assessment: Monitoring and recording of adverse events, serious adverse events, and changes in laboratory parameters.

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Logical Flow of the Phase 2/3 Clinical Trial.

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